Tetracenomycin D1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

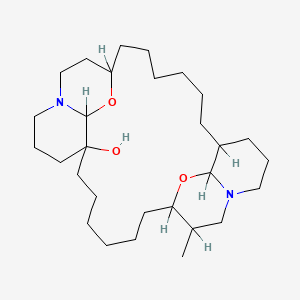

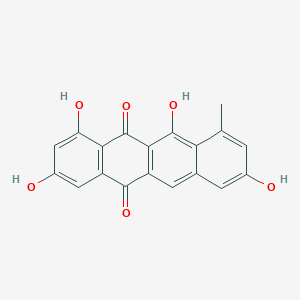

Tetracenomycin D1 is a tetracenomycin and a member of tetracenequinones.

Wissenschaftliche Forschungsanwendungen

Overview of Tetracenomycin D1 Research

Tetracenomycin D1 belongs to the family of tetracycline antibiotics, which have been extensively studied for their broad-spectrum antimicrobial properties. These compounds act by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis and thereby exhibiting bacteriostatic effects. Tetracyclines, including tetracenomycin D1, have been successfully used in treating various infectious diseases, including respiratory tract infections and sexually transmitted diseases, and in managing conditions like acne. The emergence of resistant organisms due to efflux and ribosomal protection mechanisms has prompted research into tetracycline analogues, such as the glycylcyclines, to circumvent these resistance mechanisms. These analogues retain the antibacterial activities typical of earlier tetracyclines but are more potent against resistant organisms, including methicillin-resistant Staphylococci and vancomycin-resistant Enterococci (Zhanel et al., 2004).

Environmental Impact and Ecotoxicity

The widespread use of tetracyclines has raised concerns regarding their environmental impact and ecotoxicity. After medication, a significant portion of tetracycline antibiotics is excreted and released into the environment, leading to their presence in various ecological compartments. The persistence of tetracyclines in aquatic environments due to their hydrophilic nature poses ecological risks and potential human health damages. The occurrence of tetracycline antibiotics in the environment can inhibit the growth of terrestrial and aquatic species and may cause endocrine disruption. Consequently, there is a need for alternative processes to remove tetracyclines from waters, with advanced oxidation processes proposed as potential methods (Daghrir & Drogui, 2013).

Non-Antibiotic Properties and Applications

Beyond their antimicrobial effects, tetracyclines, including tetracenomycin D1, have been explored for their non-antibiotic properties. These include anti-inflammatory and immunomodulatory effects, which have implications for treating various non-infectious conditions. The pleiotropic actions of tetracyclines, such as their antioxidant, anti-apoptotic, and matrix metalloproteinase inhibitory activities, have prompted research into their potential therapeutic uses in a wide range of medical conditions, from amyloidoses to chronic inflammatory diseases (Stoilova et al., 2013).

Eigenschaften

Produktname |

Tetracenomycin D1 |

|---|---|

Molekularformel |

C19H12O6 |

Molekulargewicht |

336.3 g/mol |

IUPAC-Name |

1,3,8,11-tetrahydroxy-10-methyltetracene-5,12-dione |

InChI |

InChI=1S/C19H12O6/c1-7-2-9(20)3-8-4-11-16(18(24)14(7)8)19(25)15-12(17(11)23)5-10(21)6-13(15)22/h2-6,20-22,24H,1H3 |

InChI-Schlüssel |

RZKZJERAFMFNMF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |

Kanonische SMILES |

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |

Synonyme |

tetracenomycin D tetracenomycin D(3) tetracenomycin D3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

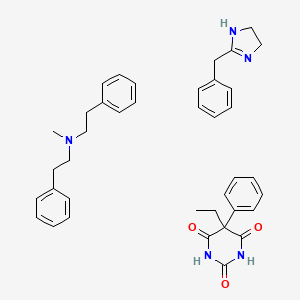

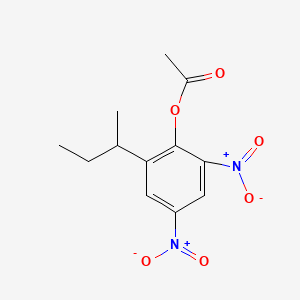

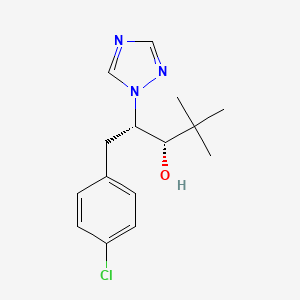

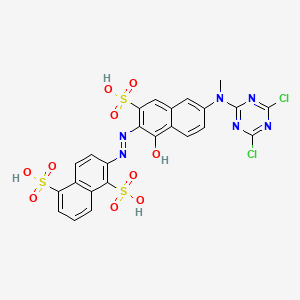

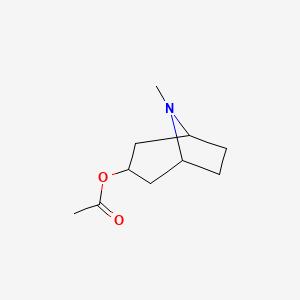

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.